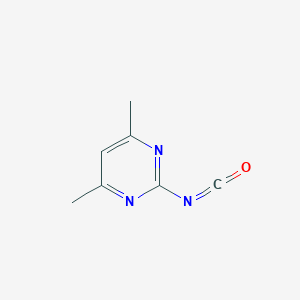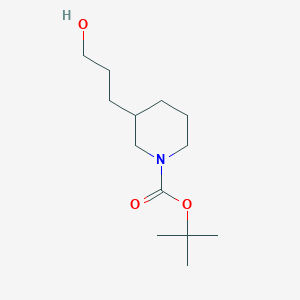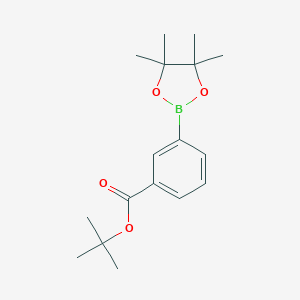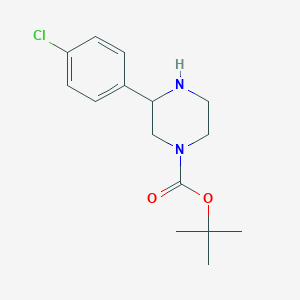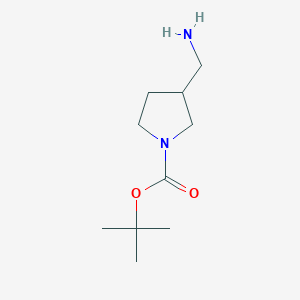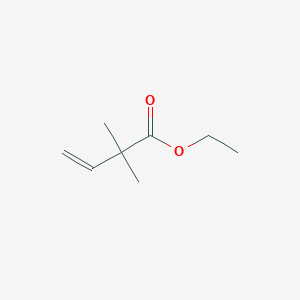
Ethyl 2,2-dimethylbut-3-enoate
Descripción general
Descripción
Ethyl 2,2-dimethylbut-3-enoate is a chemical compound with the molecular formula C7H12O2 . It is used in scientific research and development .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-dimethylbut-3-enoate consists of a carbon backbone with an ethyl ester functional group . The molecular weight of this compound is 128.1690 .Aplicaciones Científicas De Investigación
Synthesis and Transformations
Ethyl 2,2-dimethylbut-3-enoate is involved in various synthesis and transformation processes. For instance, it reacts with 2,2-Dimethyloxane-4-carbaldehyde and ethyl cyanoacetate, leading to the formation of different compounds through various reactions (Harutyunyan et al., 2017). Additionally, its transformation into different esters and nitriles through chemical reactions has been studied, showing its versatility in organic synthesis (Pomeisl et al., 2007).
Crystal Structure Analysis
Ethyl 2,2-dimethylbut-3-enoate also plays a role in the study of crystal structures. Research has focused on understanding the crystal packing of its derivatives, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which exhibit rare nonhydrogen bonding interactions (Zhang et al., 2011).
Hydrogenation and Chemical Modification
The compound is used in hydrogenation processes, where its derivatives undergo sequential hydrogenation to form products like ethyl 2-hydroxy-4-arylbutyrate. This process is sensitive to reaction temperature, showcasing its application in controlled chemical modifications (Meng et al., 2008).
Photochemical Synthesis
In the field of photochemistry, ethyl 2,2-dimethylbut-3-enoate derivatives are used in the synthesis of potential pyrethroid components, utilizing photochemical reactions like the aza-di-π-methane rearrangement (Armesto et al., 1990).
Electrochemical Reduction
The electrochemical reduction of this compound's derivatives, such as ethyl 2-bromo-3-(propargyloxy)propanoate, at vitreous carbon cathodes in dimethylformamide, has been studied. This research helps understand the mechanistic aspects of electrochemical processes in organic compounds (Esteves et al., 2003).
Antimicrobial Activity
In medicinal chemistry, derivatives of ethyl 2,2-dimethylbut-3-enoate, such as ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and evaluated for their antimicrobial properties, indicating its potential in developing new antibacterial agents (Chandrakantha et al., 2011).
Fragrance Ingredient Safety Assessment
It's also noteworthy in the context of safety assessment for fragrance ingredients, as similar compounds like ethyl (E)hex-3-enoate have been evaluated for various toxicological endpoints, contributing to understanding the safety profile of related esters (Api et al., 2020).
Synthesis of Heterocyclic Systems
Ethyl 2,2-dimethylbut-3-enoate and its derivatives are instrumental in the synthesis of various heterocyclic systems, demonstrating its role in the creation of complex organic molecules with potential applications in pharmaceuticals and materials science (Malzogu et al., 2000).
Safety And Hazards
Ethyl 2,2-dimethylbut-3-enoate should be handled with care. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .
Propiedades
IUPAC Name |
ethyl 2,2-dimethylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBUEMBEQQXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322785 | |
| Record name | ethyl 2,2-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethylbut-3-enoate | |
CAS RN |
58544-20-0 | |
| Record name | 58544-20-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,2-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



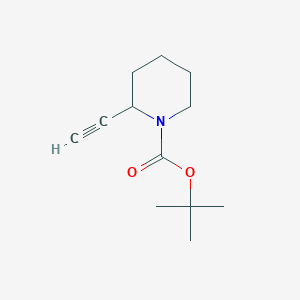
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)
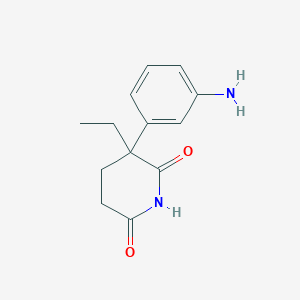
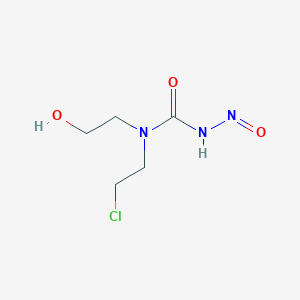
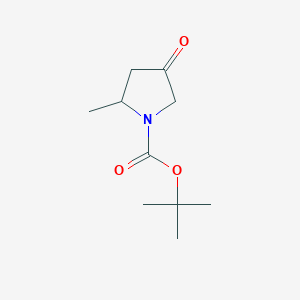
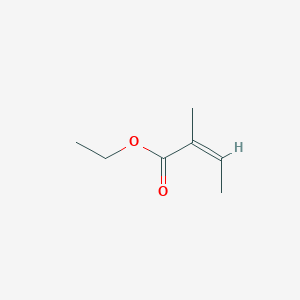
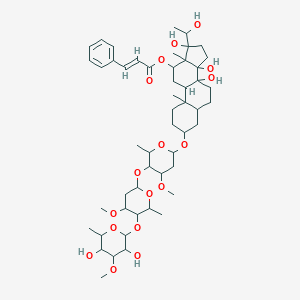
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
